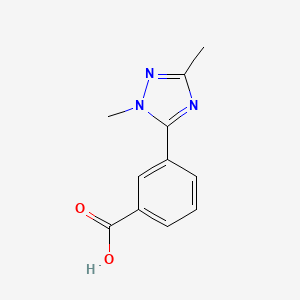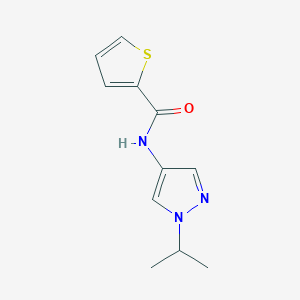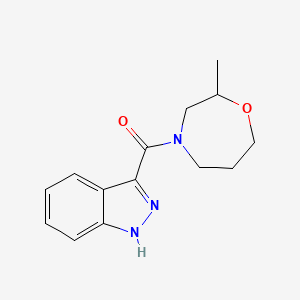
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid, also known as DOPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DOPA is a derivative of pyridine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to have potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid in lab experiments is its relatively simple synthesis method. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is also readily available and has been shown to have unique properties that make it useful in various scientific research applications. However, one of the limitations of using 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully understand its properties.
Zukünftige Richtungen
There are several future directions for the research of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential use in the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have potential anticancer and anti-inflammatory properties and has been used in the treatment of various diseases. While further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid, its unique properties make it a valuable tool in various scientific research applications.
Synthesemethoden
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid can be synthesized using various methods, including the reaction of 4-aminopyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. Another method involves the reaction of 4-aminopyridine with diethyl oxalate in the presence of a catalyst. The synthesis of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been used as a precursor for the synthesis of various drugs and has been shown to have potential anticancer properties.
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,8-11(16)17)7-10(15)14-9-3-5-13-6-4-9/h3-6H,7-8H2,1-2H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZHBNDEAELSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=NC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)




![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
